![molecular formula C17H21BN4O3 B14788021 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide is an organic compound that features a pyridazine ring substituted with a carboxamide group and a pyridine ring bearing a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronate Ester: The boronate ester group can be introduced via a Miyaura borylation reaction, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling with Pyridazine: The boronate ester is then coupled with a pyridazine derivative using a Suzuki-Miyaura cross-coupling reaction.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The boronate ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives.
Applications De Recherche Scientifique
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols or other nucleophiles, while the carboxamide group can form hydrogen bonds with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a boronate ester and a carboxamide group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C17H21BN4O3 |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H21BN4O3/c1-11-6-7-13(22-21-11)15(23)20-12-8-9-19-14(10-12)18-24-16(2,3)17(4,5)25-18/h6-10H,1-5H3,(H,19,20,23) |
Clé InChI |
WHGJYGYTYBIIOE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=NN=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
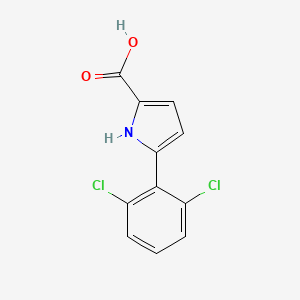
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
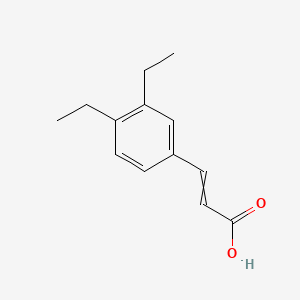
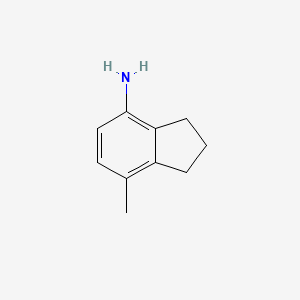
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
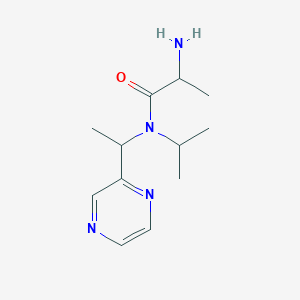
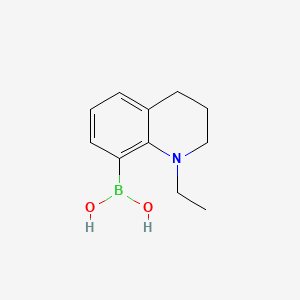
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)
![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
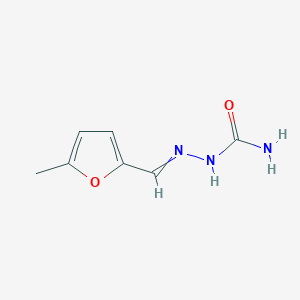
![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)

